

Application Notes and Protocols for CAL-130

Treatment in Primary Immune Cells

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Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117

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Introduction

CAL-130 is a potent and selective dual inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms PI3K δ (delta) and PI3K γ (gamma).[1] These isoforms are predominantly expressed in leukocytes and play a critical role in regulating signaling pathways that govern immune cell proliferation, differentiation, survival, and function.[2][3] PI3K δ is a key mediator of B-cell receptor (BCR) and T-cell receptor (TCR) signaling, while PI3K γ is activated downstream of G-protein coupled receptors (GPCRs), which are crucial for myeloid cell trafficking and activation. [2][3] The dual inhibition of PI3K δ and PI3K γ by **CAL-130** makes it a valuable tool for investigating the roles of these pathways in various primary immune cells and a potential therapeutic agent for B-cell malignancies and inflammatory disorders.[2]

These application notes provide detailed protocols for the treatment of primary immune cells with **CAL-130**, including methods for cell isolation, viability assessment, and functional analysis.

Data Presentation

Table 1: In Vitro Inhibitory Potency of **CAL-130**

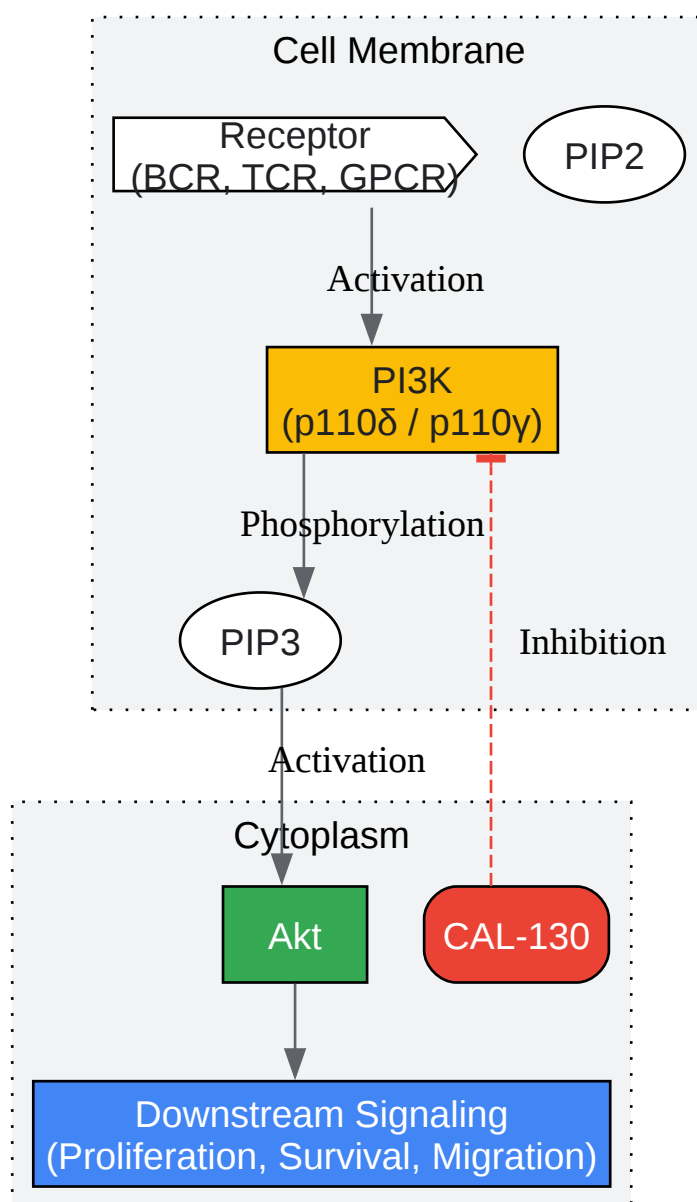
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **CAL-130** against the four Class I PI3K catalytic isoforms. The data highlights the selectivity of **CAL-130** for the δ and γ isoforms.

PI3K Isoform	IC50 (nM)
p110δ	1.3
p110γ	6.1
p110β	56
p110α	115

Data sourced from MedchemExpress.[1]

Signaling Pathway

The PI3K pathway is a central signaling node in immune cells. Upon activation by cell surface receptors, such as BCRs, TCRs, or GPCRs, PI3K phosphorylates phosphatidylinositol (4,5)-biphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins like Akt and BTK, which in turn regulate a multitude of cellular processes including cell growth, proliferation, survival, and migration. **CAL-130** exerts its effect by directly inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K.

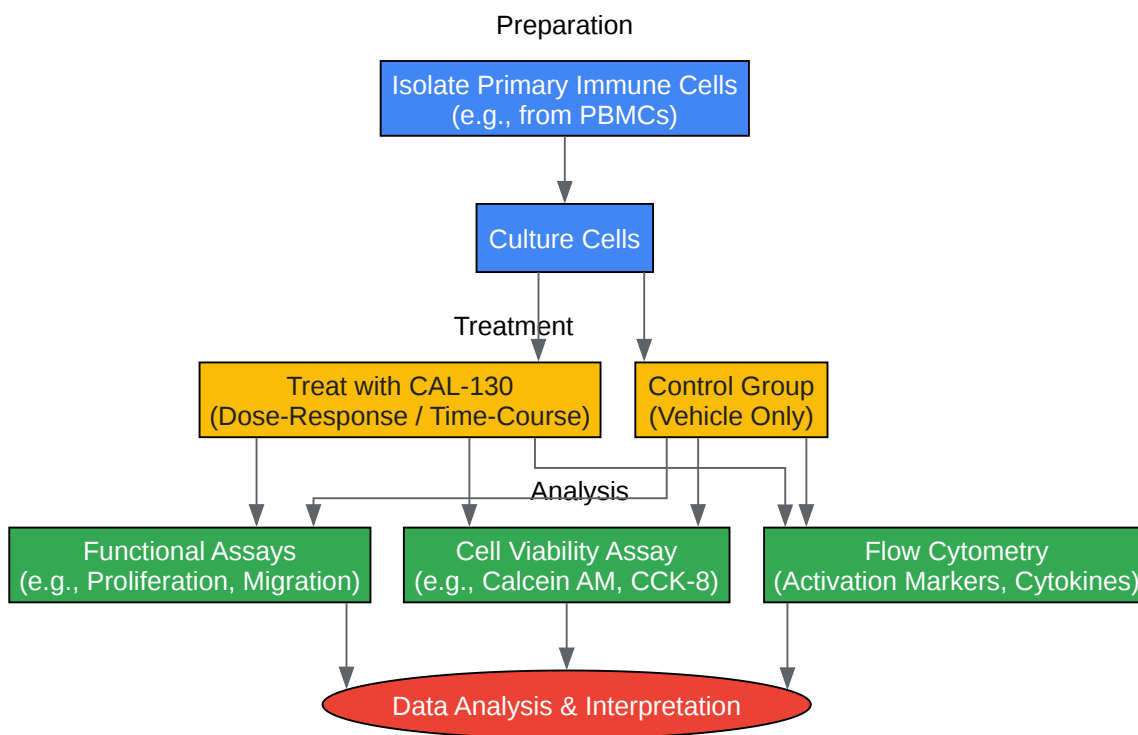


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PI3K signaling pathway inhibited by **CAL-130**.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of **CAL-130** on primary immune cells. The process begins with the isolation of cells from a biological source, followed by in vitro culture and treatment, and concludes with various downstream functional assays.



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General workflow for **CAL-130** experiments.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a common starting point for obtaining primary lymphocytes and monocytes.

Materials:

- Human whole blood collected in heparin- or EDTA-containing tubes

- Ficoll-Paque™ PLUS or equivalent density gradient medium
- Phosphate-Buffered Saline (PBS), sterile
- Fetal Bovine Serum (FBS)
- 50 mL conical tubes
- Serological pipettes
- Centrifuge with swinging-bucket rotor

Procedure:

- Dilute the whole blood 1:1 with sterile PBS at room temperature.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers by letting the blood run slowly down the side of the tube.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding PBS to bring the volume to 40-50 mL.
- Centrifuge at 300 x g for 10 minutes at 4°C.[4] Discard the supernatant.
- Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The cell suspension is now ready for further purification of specific immune cell subsets (e.g., T cells, B cells via magnetic bead selection) or for direct use in experiments.[5]
[6]

Protocol 2: CAL-130 Treatment of Primary Immune Cells

This protocol provides a general guideline for treating cultured primary immune cells with **CAL-130**.

Materials:

- **CAL-130** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Isolated primary immune cells in complete culture medium
- Multi-well culture plates (e.g., 96-well, 24-well)
- CO2 incubator (37°C, 5% CO2)

Procedure:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **CAL-130** (e.g., 10 mM) by dissolving the powder in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- **Cell Seeding:** Seed the primary immune cells in a multi-well plate at a predetermined density. The optimal density will vary depending on the cell type and assay duration.
- **Working Solution Preparation:** On the day of the experiment, thaw an aliquot of the **CAL-130** stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced toxicity.
- **Treatment:** Add the **CAL-130** working solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time is dependent on the specific cell type and the biological process being investigated.

- Downstream Analysis: Following incubation, harvest the cells for analysis as described in subsequent protocols.

Protocol 3: Cell Viability Assessment using Calcein AM

This protocol measures cell viability based on the enzymatic conversion of non-fluorescent Calcein AM to fluorescent calcein by esterases in live cells.

Materials:

- Calcein AM cell viability assay kit
- **CAL-130** treated cells in a 96-well plate
- PBS
- Fluorescence microplate reader

Procedure:

- After the **CAL-130** treatment period, carefully aspirate the culture medium from each well.
- Prepare the Calcein AM working solution in PBS according to the manufacturer's instructions (e.g., 2 μ M).[\[7\]](#)
- Add 100 μ L of the Calcein AM working solution to each well.
- Incubate the plate at 37°C for 30 minutes, protected from light.[\[7\]](#)
- Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/530 nm).[\[7\]](#)
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Flow Cytometry for T-Cell Activation Markers

This protocol details the staining of cell surface markers to analyze the activation state of T cells following **CAL-130** treatment.

Materials:

- **CAL-130** treated T cells
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8) and activation markers (e.g., anti-CD25, anti-CD69)[8]
- Flow cytometry tubes or 96-well V-bottom plates
- Flow cytometer

Procedure:

- Harvest the treated T cells and transfer them to flow cytometry tubes or a 96-well V-bottom plate.
- Wash the cells by adding 1-2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
- Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated fluorescent antibodies.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with 1-2 mL of staining buffer to remove unbound antibodies, centrifuging as in step 2.
- Resuspend the final cell pellet in 300-500 µL of staining buffer.
- Acquire the samples on a flow cytometer. Analyze the data using appropriate software to quantify the expression of activation markers on the T-cell populations of interest.

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